

A Comparative Guide to Stability-Indicating HPLC Methods for Enalapril Maleate Analysis

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Compound of Interest

Compound Name: **Maleate**

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This guide provides a comprehensive comparison of various validated stability-indicating high-performance liquid chromatography (HPLC) methods for the quantitative analysis of enalapril **maleate**. The data presented is compiled from several studies and is intended to assist in the selection and implementation of a suitable analytical method for quality control and stability studies.

Comparative Overview of HPLC Methods

Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed and validated for the determination of enalapril **maleate** and its degradation products. The key chromatographic parameters from a selection of published methods are summarized below to facilitate comparison. These methods demonstrate good separation and resolution of enalapril from its known impurities and degradation products.

Parameter	Method 1	Method 2	Method 3	Method 4
Column	ZORBAX Eclipse XDB-C18	Grace Platinump C8 EPS (4.6 mm x 250 mm, 5 μ m)	X Bridge C18 (50 mm x 4.6 mm, 3.5 μ m)	Hewlett Zorbax SB-C18 (150 x 4.6 mm, 5 μ m)
Mobile Phase	Acetonitrile and phosphate buffer (pH 3.0)	Acetonitrile: 20 mmol phosphate buffer pH 2.2 (25:75 v/v) ^[1]	Ammonium dihydrogen ortho phosphate Buffer and Acetonitrile (70:30 v/v) ^[2]	Acetonitrile: 0.025 M phosphate buffer pH 3 (70:30 v/v) ^[3]
Flow Rate	1.0 mL/min ^[4]	2.0 mL/min ^[1]	0.6 mL/min ^[2]	0.8 mL/min ^[3]
Detection Wavelength	210 nm ^[4]	215 nm ^[1]	210 nm ^[2]	210 nm ^[3]
Column Temperature	55°C ^{[5][6]}	Room Temperature ^[1]	Not specified	Not specified
Run Time	20 min ^[5]	< 9 min ^[1]	-	< 3 min ^[3]
Retention Time	-	-	4.11 min ^[2]	2.3 min ^[3]

Performance Comparison of Validated Methods

The validation of these HPLC methods was performed in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring their suitability for their intended purpose. ^[7] A comparison of key validation parameters is presented below.

Validation Parameter	Method 1	Method 2	Method 3	Method 4
Linearity Range	-	-	0.2 – 1.2 mg/ml[2]	10 – 100 µg/mL[3]
Correlation Coefficient (r^2)	-	0.99981[1]	0.9986[2]	0.9998[3]
LOD	-	0.021 %[1]	-	0.31 µg/mL[3]
LOQ	-	0.062 %[1]	-	0.94 µg/mL[3]
Accuracy (%) Recovery)	-	-	99.76% - 99.98% [2]	-
Precision (%RSD)	-	-	0.074 - 0.372[2]	-

Experimental Protocols

Forced Degradation Studies

To establish the stability-indicating nature of the HPLC methods, forced degradation studies are conducted on enalapril **maleate**.^[4] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

- Acid Hydrolysis: The drug is subjected to 0.1N HCl at 80°C.^[4]
- Alkaline Hydrolysis: The drug is subjected to 0.1N NaOH at 80°C.^[4]
- Neutral Hydrolysis: The drug is subjected to water at 80°C.^[4]
- Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide, at room temperature.^[4]
- Thermal Degradation: The solid drug is exposed to a temperature of 50°C for 60 days.^[4]
- Photolytic Degradation: The drug in solution (0.1N HCl, water, and 0.1N NaOH) is exposed to light at 40°C.^[4]

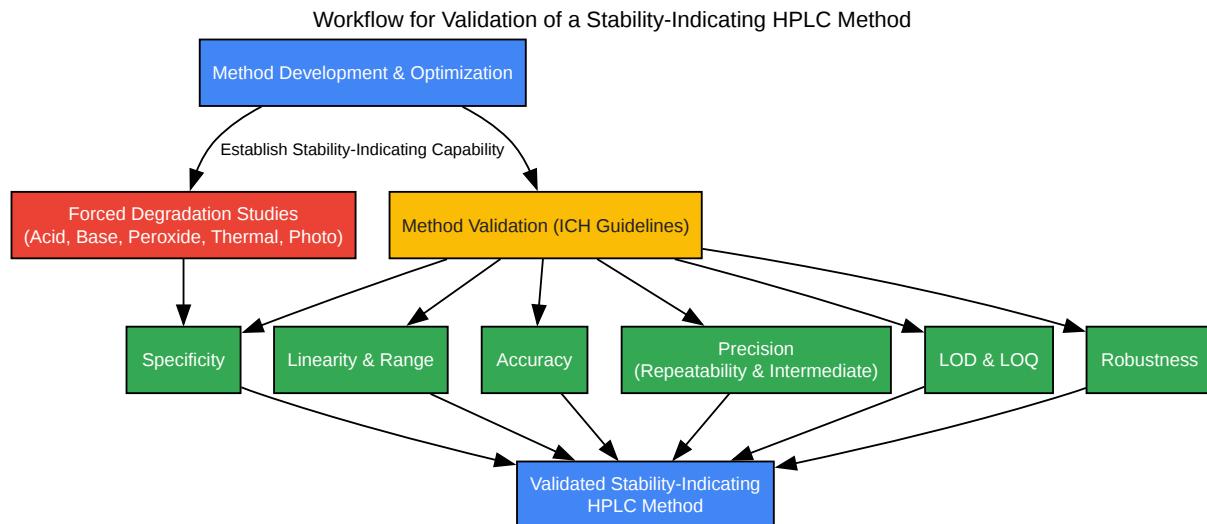
HPLC Method Validation Protocol (as per ICH Guidelines)

The developed HPLC methods are validated to ensure they are accurate, precise, and reliable for the analysis of enalapril **maleate**. The validation parameters typically include:

- Specificity: The ability of the method to accurately measure the analyte in the presence of impurities, degradation products, and placebo components.[\[1\]](#) This is assessed by analyzing stressed samples and a placebo solution.[\[2\]](#)
- Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[\[2\]](#) This is determined by analyzing a series of dilutions of the standard solution.
- Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of the standard is added to a placebo sample and analyzed.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizing the Workflow

The following diagram illustrates the typical workflow for the validation of a stability-indicating HPLC method for enalapril **maleate**.



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Caption: Workflow for HPLC Method Validation.

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